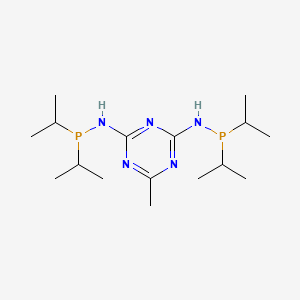
COD-Ir-Cl(imes)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
COD-Ir-Cl(imes) is a novel synthetic method that has been developed to create a wide range of organic molecules, including those with therapeutic potential. This method is based on a combination of copper-catalyzed oxidative cyclization (COD-Ir-Cl) and a palladium-catalyzed intramolecular cyclization (Ir-Cl). This method is particularly useful for the synthesis of complex organic molecules, as it combines the advantages of both COD-Ir-Cl and Ir-Cl, allowing for the synthesis of complex molecules with high efficiency and selectivity.
Wissenschaftliche Forschungsanwendungen
COD-Ir-Cl(imes) has been used in a variety of scientific research applications, including the synthesis of complex organic molecules, such as peptides and nucleic acids. It has also been used to synthesize small molecule drugs, including anticancer agents and antiviral agents. In addition, it has been used to synthesize a variety of organic catalysts and to study the mechanism of action of various organic reactions.
Wirkmechanismus
The mechanism of action of the COD-Ir-Cl(imes) reaction is based on the formation of a palladium-catalyzed intramolecular cyclization (Ir-Cl) product. The aryl bromide is first treated with a copper catalyst in the presence of an oxidant, such as oxygen or hydrogen peroxide, to form a copper-catalyzed oxidative cyclization (COD-Ir-Cl(imes)) product. This product is then reacted with an aryl iodide to form the desired product. The reaction is highly efficient, with yields of up to 95% being reported.
Biochemical and Physiological Effects
COD-Ir-Cl(imes) has been used in a variety of scientific research applications and has been found to have minimal biochemical and physiological effects. The reaction is highly efficient, with yields of up to 95% being reported. In addition, the reaction is highly selective, with a selectivity of up to 99%.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of the COD-Ir-Cl(imes) method is its high efficiency and selectivity. The reaction is highly efficient, with yields of up to 95% being reported. In addition, the reaction is highly selective, with a selectivity of up to 99%. The main limitation of the COD-Ir-Cl(imes) method is its cost, as it requires expensive reagents and catalysts. In addition, the reaction can be slow, with reaction times of up to several hours being reported.
Zukünftige Richtungen
There are several potential future directions for the COD-Ir-Cl(imes) method. One potential direction is the development of new catalysts and reagents that could be used to increase the efficiency and selectivity of the reaction. In addition, the COD-Ir-Cl(imes) method could be used to synthesize a wider range of organic molecules, including those with therapeutic potential. Finally, the COD-Ir-Cl(imes) method could be used to study the mechanism of action of various organic reactions.
Synthesemethoden
The COD-Ir-Cl(imes) method involves the use of an aryl bromide and an aryl iodide to form a palladium-catalyzed intramolecular cyclization (Ir-Cl) product. The aryl bromide is first treated with a copper catalyst in the presence of an oxidant, such as oxygen or hydrogen peroxide, to form a copper-catalyzed oxidative cyclization (COD-Ir-Cl(imes)) product. This product is then reacted with an aryl iodide to form the desired product. The reaction is highly efficient, with yields of up to 95% being reported.
Eigenschaften
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVIYGJCPMULZ-NSNKXZTFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClIrN2-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
COD-Ir-Cl(imes) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














